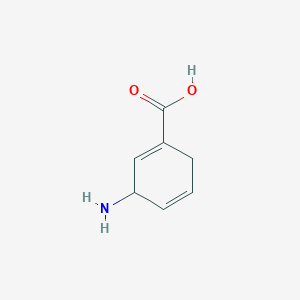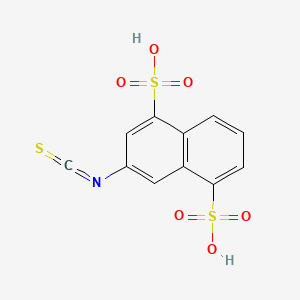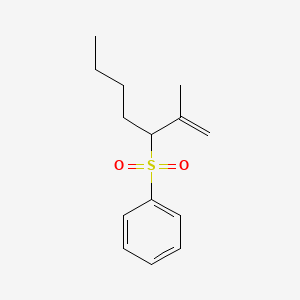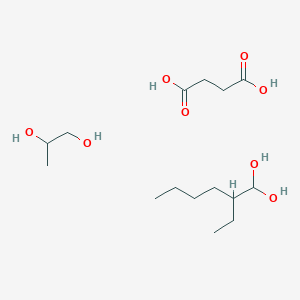
1H-1,2,4-Triazol-1-ylphosphonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazol-1-ylphosphonous acid is a heterocyclic compound that contains a triazole ring and a phosphonous acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-1-ylphosphonous acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of hydrazine derivatives with suitable electrophiles . Another method includes the use of microwave irradiation to facilitate the reaction between reactive cumulenes and nitrile precursors .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazol-1-ylphosphonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous acid group to phosphine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazol-1-ylphosphonous acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-1-ylphosphonous acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phosphonous acid group can act as a ligand, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
1H-1,2,4-Triazole: Shares the triazole ring structure but lacks the phosphonous acid group.
1H-1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Phosphonic Acid Derivatives: Compounds with similar phosphonous acid groups but different heterocyclic structures.
Uniqueness: 1H-1,2,4-Triazol-1-ylphosphonous acid is unique due to the combination of the triazole ring and the phosphonous acid group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72741-22-1 |
|---|---|
Molecular Formula |
C2H4N3O2P |
Molecular Weight |
133.05 g/mol |
IUPAC Name |
1,2,4-triazol-1-ylphosphonous acid |
InChI |
InChI=1S/C2H4N3O2P/c6-8(7)5-2-3-1-4-5/h1-2,6-7H |
InChI Key |
KHWFJRUXDROMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)P(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)

![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)
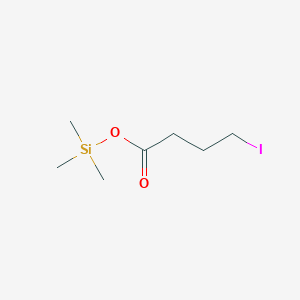
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)

